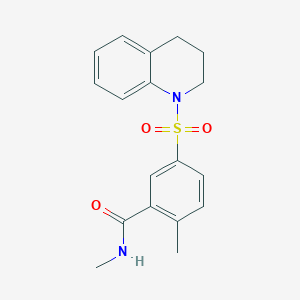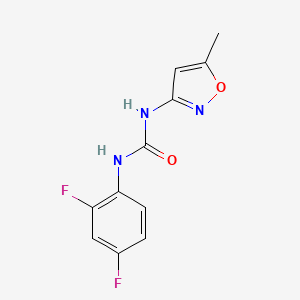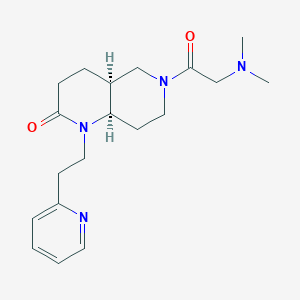
5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been extensively studied for its potential therapeutic applications. QNZ has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
作用机制
5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide is a potent inhibitor of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and cell survival. This compound binds to the active site of the IKKβ kinase, which is responsible for phosphorylating IκBα, a protein that inhibits NF-κB. By inhibiting IKKβ, this compound prevents the phosphorylation of IκBα, leading to the inhibition of NF-κB activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its role in inhibiting NF-κB, this compound has been shown to inhibit the activity of other kinases, including JAK2 and STAT3, which are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to modulate the activity of various cytokines, including TNF-α and IL-6, which play a role in inflammation.
实验室实验的优点和局限性
One of the main advantages of 5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide is its potency and selectivity as an NF-κB inhibitor. This compound has been shown to be more potent than other NF-κB inhibitors, such as BAY 11-7082 and MG-132. In addition, this compound has been shown to be selective for IKKβ, with little or no activity against other kinases. However, one limitation of this compound is its solubility, which can be a challenge in some experimental settings. This compound is also relatively expensive, which can be a limiting factor for some researchers.
未来方向
There are several potential future directions for research on 5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide. One area of interest is its potential therapeutic applications, particularly in cancer. This compound has been shown to inhibit the growth of various cancer cell lines, and there is interest in developing this compound-based therapies for cancer. Another area of interest is its role in neuroinflammation and neurodegenerative diseases. This compound has been shown to modulate the activity of microglia, immune cells in the brain that play a role in neuroinflammation, and there is interest in investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing more potent and selective this compound analogs that can be used in a wider range of experimental settings.
合成方法
The synthesis of 5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-dihydroquinoline in the presence of a base to form the quinoline amide intermediate. The final step involves the reaction of the quinoline amide with sulfonyl chloride to form this compound.
科学研究应用
5-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-N,2-dimethylbenzamide has been used in a wide range of scientific research applications, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. In immunology, this compound has been used to study the role of NF-κB, a transcription factor that plays a critical role in the immune response. In neuroscience, this compound has been used to study the role of microglia, immune cells in the brain that play a role in neuroinflammation.
属性
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-9-10-15(12-16(13)18(21)19-2)24(22,23)20-11-5-7-14-6-3-4-8-17(14)20/h3-4,6,8-10,12H,5,7,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZOPZJBWLKJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-isopropyl-1H-benzimidazol-1-yl)-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5340720.png)
![3-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5340731.png)

![methyl 6-[3-(2-methoxybenzoyl)piperidin-1-yl]pyrazine-2-carboxylate](/img/structure/B5340753.png)
![2-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)-2,5,7,8-tetramethylchroman-6-ol](/img/structure/B5340754.png)
![8-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5340757.png)



![butyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5340779.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-methoxybenzamide hydrochloride](/img/structure/B5340780.png)
![N-(2,4-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5340783.png)
![4-(3,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5340801.png)
![3-{[2-(4-ethylphenyl)-1H-imidazol-1-yl]methyl}-1-methylpiperidine](/img/structure/B5340803.png)